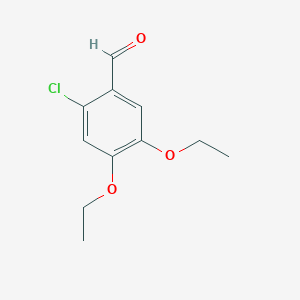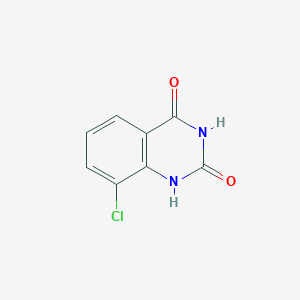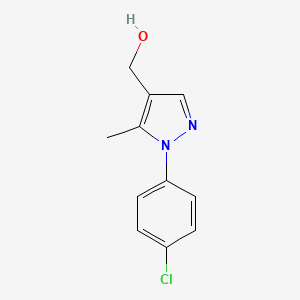
4-(3,4-Dimethylphenoxy)-3-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying how the compound reacts with other chemicals. This can be done through experimental methods or by using known reaction mechanisms.Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Materials
4-(3,4-Dimethylphenoxy)-3-fluoroaniline and its derivatives have been investigated for their potential in nonlinear optical (NLO) materials. Research by Boese et al. (2002) focused on the crystal structures of compounds related to 4-(3,4-Dimethylphenoxy)-3-fluoroaniline, emphasizing their application in octupolar NLO materials. These structures are notable for their C–H...F and C–H...π hydrogen bonds and the presence of dimeric Piedfort Units (PU), forming elaborate two-dimensional networks. This study's findings contribute to understanding the noncentrosymmetric nature of such compounds, essential for NLO applications (Boese et al., 2002).
Potential Pesticides
Compounds similar to 4-(3,4-Dimethylphenoxy)-3-fluoroaniline have been characterized as potential pesticides. Olszewska et al. (2011) conducted X-ray powder diffraction studies on N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, revealing important structural insights for their use as pesticides. These findings open avenues for developing new pesticide formulations using derivatives of 4-(3,4-Dimethylphenoxy)-3-fluoroaniline (Olszewska et al., 2011).
Synthesis of Aryl- and Alkylanilines
The compound's derivatives play a crucial role in synthesizing aryl- and alkylanilines. Research by Fagnoni et al. (1999) demonstrated that irradiation of haloanilines, similar in structure to 4-(3,4-Dimethylphenoxy)-3-fluoroaniline, leads to heterolytic dehalogenation, forming various aniline derivatives. These findings are significant for developing new synthetic pathways in organic chemistry (Fagnoni et al., 1999).
Analytical Chemistry Applications
In analytical chemistry, derivatives of 4-(3,4-Dimethylphenoxy)-3-fluoroaniline have been used as fluorogenic labeling reagents. Gatti et al. (1997) explored the use of such compounds in HPLC-fluorescence determination of chlorophenols in pharmaceuticals. This application is crucial for developing sensitive and selective analytical methods for pharmaceutical analysis (Gatti et al., 1997).
Fluorescent Molecular Probes
4-(3,4-Dimethylphenoxy)-3-fluoroaniline derivatives have been studied for their use as fluorescent molecular probes. Diwu et al. (1997) synthesized compounds exhibiting strong solvent-dependent fluorescence, useful in developing ultrasensitive fluorescent molecular probes for biological and environmental applications (Diwu et al., 1997).
Safety And Hazards
Information on safety and hazards can often be found in the compound’s Material Safety Data Sheet (MSDS).
Zukünftige Richtungen
This could involve potential applications of the compound, areas of research that could be explored, and possible modifications to the compound that could be made.
For a specific compound like “4-(3,4-Dimethylphenoxy)-3-fluoroaniline”, you would need to look up these details in scientific literature or databases. If you’re doing this as part of a research project, I would recommend consulting with a mentor or someone with expertise in chemistry. They can provide guidance and help you interpret the information you find.
Eigenschaften
IUPAC Name |
4-(3,4-dimethylphenoxy)-3-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-9-3-5-12(7-10(9)2)17-14-6-4-11(16)8-13(14)15/h3-8H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGJJWPKIIZNMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)N)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101261626 |
Source


|
| Record name | 4-(3,4-Dimethylphenoxy)-3-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101261626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenoxy)-3-fluoroaniline | |
CAS RN |
937597-99-4 |
Source


|
| Record name | 4-(3,4-Dimethylphenoxy)-3-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937597-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,4-Dimethylphenoxy)-3-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101261626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

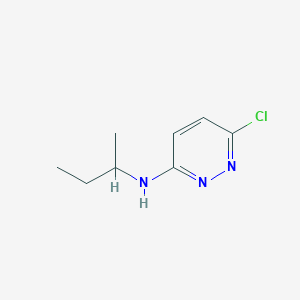

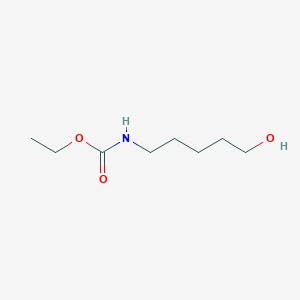


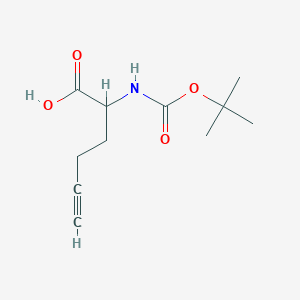

![Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate](/img/structure/B1357477.png)
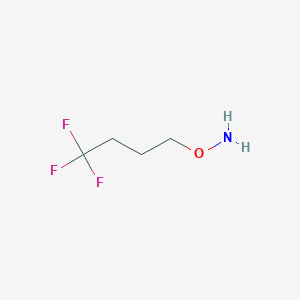
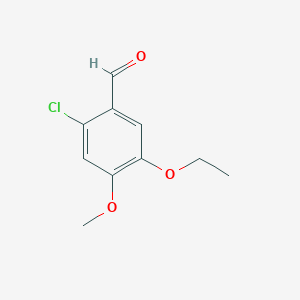
![1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1357484.png)
